molecular formula C22H19N3O4S B2515442 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide CAS No. 2034317-70-7

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide

Cat. No.: B2515442
CAS No.: 2034317-70-7
M. Wt: 421.47
InChI Key: GTIRFODXQFTEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzenesulfonyl group, an oxazolo[5,4-b]pyridine core, and a propanamide moiety, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide typically involves multicomponent reactions (MCRs). One common method is the one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, oxazolo[5,4-b]pyridine derivatives have been shown to exhibit anticancer activity by interfering with cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-N-{5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-15-18(24-20(26)12-13-30(27,28)17-10-6-3-7-11-17)14-19-22(23-15)29-21(25-19)16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIRFODXQFTEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.